Enhanced Beta-Sheet Stabilization Via C-H...O Hydrogen Bonds in Heterochiral Peptides Containing the Val-Ala Motif
The Val-Ala sequence, when incorporated into larger heterochiral peptides, contributes to enhanced beta-sheet stability through C-H...O hydrogen bonding interactions. This is a critical differentiator from simpler dipeptide analogs lacking this specific residue combination. For instance, the crystal structure of Boc-Val-Ala-Leu-(D)Ala-OMe, which contains the core Val-Ala motif of BOC-Val-Ala-OMe, reveals an antiparallel beta-sheet arrangement stabilized by multiple Cα-H...O hydrogen bonds between adjacent strands [1]. This contrasts with the parallel beta-sheet arrangement observed in Boc-Val-Val-OMe, demonstrating that even minor sequence variations alter the supramolecular architecture [2]. The enhanced stability of this Val-Ala-containing beta-sheet motif is a key advantage for researchers modeling protein aggregation or designing conformationally-restricted peptides.
| Evidence Dimension | Crystal Structure & Beta-Sheet Conformation |
|---|---|
| Target Compound Data | Boc-Val-Ala-Leu-(D)Ala-OMe crystallizes in space group P2(1) with a = 9.683(9) Å, b = 17.355(7) Å, c = 18.187(9) Å, β = 95.84(8)°, V = 3040(4) ų, Z = 4, R = 0.125. Exhibits antiparallel β-sheet arrangement with Cα-H...O hydrogen bonds [1]. |
| Comparator Or Baseline | Boc-Val-Val-OMe crystallizes in a parallel β-sheet arrangement [2]. |
| Quantified Difference | The Val-Ala-containing peptide adopts an antiparallel β-sheet conformation, whereas the Val-Val analog adopts a parallel β-sheet. This difference in hydrogen-bonding pattern directly impacts the stability and morphology of the resulting supramolecular structures. |
| Conditions | Single-crystal X-ray diffraction; crystallization conditions not specified in abstract. |
Why This Matters
For studies on amyloidogenesis or β-sheet modeling, the specific conformational propensity of the Val-Ala sequence is non-interchangeable with other dipeptide analogs, making BOC-Val-Ala-OMe the required building block for accurate structural and functional investigations.
- [1] Fabiola, G. F., et al. Conformational preferences of heterochiral peptides. Crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe--enhanced stability of beta-sheet through C-H...O hydrogen bonds. J Biomol Struct Dyn. 2001 Feb;18(4):579-94. View Source
- [2] Giri, R. S., & Mandal, B. Boc-Val-Val-OMe (Aβ39–40) and Boc-Ile-Ala-OMe (Aβ41–42) crystallize in a parallel β-sheet arrangement but generate a different morphology. RSC Advances. 2018. View Source
